Octaethylene glycol monodecyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54O9/c1-2-3-4-5-6-7-8-9-11-28-13-15-30-17-19-32-21-23-34-25-26-35-24-22-33-20-18-31-16-14-29-12-10-27/h27H,2-26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMHIOBAHVUDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075208 | |

| Record name | 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24233-81-6 | |

| Record name | Octaethylene glycol monodecyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24233-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024233816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Critical Micelle Concentration of Octaethylene Glycol Monodecyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaethylene glycol monodecyl ether, commonly abbreviated as C10E8, is a non-ionic surfactant of significant interest in various scientific and industrial applications, including pharmaceutical formulations. As an amphiphilic molecule, it possesses a hydrophilic octaethylene glycol head and a hydrophobic ten-carbon decyl tail. This structure allows C10E8 to self-assemble in aqueous solutions, a phenomenon crucial for its function as a solubilizing agent, emulsifier, and stabilizer.

A key parameter governing the behavior of any surfactant is its Critical Micelle Concentration (CMC). The CMC is the specific concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form organized structures known as micelles[1]. Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the interface between the aqueous phase and any hydrophobic phase becomes saturated with monomers, and any further addition of the surfactant leads to the formation of micelles. This process is accompanied by abrupt changes in the physicochemical properties of the solution, such as surface tension, conductivity, and viscosity[2].

Understanding the CMC of C10E8 is paramount for its effective application, particularly in drug development. For instance, the ability of surfactants to solubilize poorly water-soluble drugs is directly related to the formation of micelles, which can encapsulate hydrophobic drug molecules within their core. Therefore, knowledge of the CMC helps in designing formulations that ensure drug solubility, stability, and bioavailability[3]. This guide provides an in-depth overview of the CMC of C10E8, including its determined value, detailed experimental protocols for its measurement, and its relevance in pharmaceutical sciences.

Quantitative Data: CMC of C10E8

The critical micelle concentration of this compound can be influenced by factors such as temperature, pressure, and the presence of other solutes. The experimentally determined value under specific conditions is summarized below.

| Surfactant | Critical Micelle Concentration (CMC) | Temperature (°C) | Method of Determination |

| This compound (C10E8) | ~ 0.95 mM | 25 | Capillary Electrophoresis (Viscosity-based)[4] |

Experimental Protocols for CMC Determination

The determination of the CMC is an empirical process, and several techniques can be employed by monitoring a physical property of the surfactant solution as a function of its concentration[5]. The point at which this property shows a sharp discontinuity corresponds to the CMC.

Capillary Electrophoresis (CE) Method for C10E8

A novel and rapid method for CMC determination utilizes capillary electrophoresis instrumentation to measure changes in solution viscosity[4].

Principle: This technique is based on Poiseuille's law, where the flow rate of a solution through a capillary is related to its viscosity. As surfactant concentration increases, the solution's viscosity changes. A distinct break in the plot of viscosity versus surfactant concentration indicates micelle formation[6]. For C10E8, a notable change in the migration time of a neutral marker (nitromethane) is observed as the surfactant solution is pushed through the capillary, reflecting viscosity changes upon micellization[4].

Detailed Protocol:

-

Capillary Conditioning: A fused-silica capillary (e.g., 38.5 cm length, 75 µm internal diameter) is conditioned by flushing with deionized water.

-

Sample Preparation: A series of aqueous solutions of C10E8 with increasing concentrations are prepared.

-

Capillary Filling: The capillary is filled with the C10E8 solution of a specific concentration by applying pressure (e.g., 10 psi for 10 minutes).

-

Marker Injection: A neutral marker, such as 5% (v/v) nitromethane, is injected hydrodynamically into the capillary (e.g., at 0.5 psi for 3 seconds).

-

Hydrodynamic Flow: The marker is then forced through the capillary towards the detector by applying a constant low pressure (e.g., 1 psi).

-

Detection and Data Acquisition: The migration time of the marker is recorded.

-

Rinsing: Between each measurement with a different concentration, the capillary is thoroughly rinsed with deionized water (e.g., 10 psi for 10 minutes).

-

Replication: All measurements for each concentration are performed in triplicate to ensure accuracy.

-

Data Analysis: The migration times of the marker are plotted against the corresponding C10E8 concentrations. The CMC is determined from the point of inflection on this plot, which can be more clearly identified by taking the first derivative of the curve[4].

References

- 1. Micellar growth of octaethylene glycol decyl ether - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 2. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 3. ijpjournal.com [ijpjournal.com]

- 4. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to C12E8 Surfactant: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaethylene glycol monododecyl ether, commonly abbreviated as C12E8, is a non-ionic surfactant widely utilized in research and industry.[1][2] Its amphiphilic nature, consisting of a hydrophobic tail and a hydrophilic head, allows it to effectively reduce surface tension and facilitate the formation of micelles.[3][4] These properties make C12E8 an invaluable tool in various applications, including the solubilization of membrane proteins, drug delivery systems, and as a component in pharmaceutical formulations.[2][4][5][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental protocols related to C12E8.

Chemical Structure

C12E8 is composed of two primary functional components: a hydrophobic dodecyl hydrocarbon chain (C12) and a hydrophilic polar head group made of eight repeating ethylene (B1197577) oxide units (E8).[4][7] This structure gives the molecule its amphiphilic character, which is fundamental to its surfactant properties. The full chemical name is 3,6,9,12,15,18,21,24-Octaoxahexatriacontan-1-ol.[7][8]

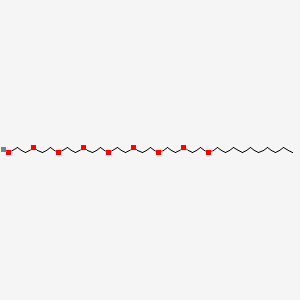

The relationship between the chemical structure of C12E8 and its primary surfactant properties is illustrated in the diagram below. The hydrophobic tail seeks to minimize contact with water, driving the formation of micelles, while the hydrophilic head interacts favorably with aqueous environments.

Physicochemical Properties

The functional characteristics of C12E8 are defined by several key physicochemical parameters. These properties are crucial for determining its suitability for specific applications. A summary of these properties is provided in the table below.

| Property | Value | Conditions | Reference(s) |

| Molecular Formula | C₂₈H₅₈O₉ | - | [1] |

| Molecular Weight | 538.75 g/mol | - | [1] |

| Appearance | Solid | Room Temperature | |

| Critical Micelle Concentration (CMC) | 0.08-0.11 mM | 25 °C in water | [7] |

| Aggregation Number | 90-123 | In aqueous solution | [8][9] |

| Hydrophilic-Lipophilic Balance (HLB) | 13.1 | - | |

| Cloud Point | Not specified, but characteristic of polyoxyethylene surfactants | Varies with concentration and additives | [10][11][12] |

| Krafft Point | Not typically significant for ethoxylated surfactants | - | [13] |

| Solubility | > 25% | In water at 20°C | [8][14] |

Experimental Protocols

Accurate characterization of surfactant properties is essential for their effective use. The following sections detail the methodologies for determining the critical micelle concentration and cloud point of C12E8.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles.[3][15] This can be determined by observing the change in a physical property of the surfactant solution as a function of concentration. Surface tensiometry is a common and reliable method.[16][17]

Protocol: CMC Determination by Surface Tensiometry

-

Preparation of Stock Solution: Prepare a concentrated stock solution of C12E8 in deionized water, ensuring it is well above the expected CMC (e.g., 10 mM).

-

Serial Dilutions: Create a series of dilutions from the stock solution, covering a range of concentrations both below and above the anticipated CMC.

-

Surface Tension Measurement: Measure the surface tension of each dilution using a surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). Ensure temperature is controlled and constant throughout the measurements.[16]

-

Data Plotting: Plot the measured surface tension as a function of the logarithm of the surfactant concentration.[16]

-

CMC Determination: The resulting plot will show two distinct linear regions. The surface tension decreases with increasing concentration below the CMC and remains relatively constant above it.[15] The point of intersection of these two lines corresponds to the CMC.[16][17]

Other methods for CMC determination include fluorescence spectroscopy, conductivity measurements, and light scattering.[3][18]

Determination of Cloud Point

The cloud point is the temperature at which a non-ionic surfactant solution becomes cloudy as it is heated, due to phase separation.[12][19] This property is particularly relevant for applications involving temperature changes.

Protocol: Cloud Point Determination

-

Sample Preparation: Prepare a 1% (w/v) aqueous solution of C12E8.[20]

-

Heating and Observation: Place the solution in a clear test tube and immerse it in a temperature-controlled water bath. Heat the bath slowly, at a rate of approximately 1-2 °C per minute, while gently stirring the solution.[20]

-

Identify Cloud Point: The cloud point is the temperature at which the solution first shows signs of turbidity.[10][20] The transition should be sharp, occurring within a 1°C range for this method to be appropriate.[10]

-

Confirmation: To confirm the cloud point, allow the solution to cool. It should become clear again at a temperature close to the observed cloud point.

It is important to note that the cloud point is sensitive to the presence of additives such as salts and other organic molecules.[11][21][22]

Key Applications in Research and Drug Development

C12E8's well-defined properties make it a versatile tool, particularly in the field of biochemistry and pharmaceutical sciences.

Solubilization of Membrane Proteins

One of the most common applications of C12E8 is the solubilization of membrane-bound proteins from their native lipid bilayer environments.[1][2] The surfactant's mechanism involves partitioning into the cell membrane, disrupting the lipid-protein and lipid-lipid interactions, and forming mixed micelles containing the protein, lipids, and surfactant molecules.[2] This process allows for the extraction and purification of membrane proteins in a functionally active state.

Drug Delivery and Formulation

In drug development, surfactants like C12E8 are used to enhance the solubility and bioavailability of poorly water-soluble drugs.[23] By encapsulating hydrophobic drug molecules within the core of their micelles, C12E8 can increase their concentration in aqueous formulations and facilitate their transport across biological membranes.[4] The choice of surfactant is critical in formulation development, as it can significantly impact the stability and performance of the final product.[5][24][25]

Conclusion

C12E8 is a non-ionic surfactant with well-characterized physicochemical properties that make it highly valuable for researchers, scientists, and professionals in drug development. Its ability to form micelles, solubilize hydrophobic molecules, and its relative biocompatibility underpin its use in a wide range of applications, from fundamental protein biochemistry to the formulation of advanced drug delivery systems. A thorough understanding of its properties and the experimental methods used to characterize them is essential for its effective and innovative application.

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. agilent.com [agilent.com]

- 4. CAS 3055-98-9: C12E8 | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Octaethylene glycol monododecyl ether - Wikipedia [en.wikipedia.org]

- 8. Anatrace.com [anatrace.com]

- 9. Anatrace.com [anatrace.com]

- 10. store.astm.org [store.astm.org]

- 11. researchgate.net [researchgate.net]

- 12. Cloud point - Wikipedia [en.wikipedia.org]

- 13. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 14. creative-biolabs.com [creative-biolabs.com]

- 15. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 16. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 17. journals.stmjournals.com [journals.stmjournals.com]

- 18. justagriculture.in [justagriculture.in]

- 19. youtube.com [youtube.com]

- 20. img.antpedia.com [img.antpedia.com]

- 21. mt.com [mt.com]

- 22. Cloud point of nonionic surfactants: modulation with pharmaceutical excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Surface Enrichment of Surfactants in Amorphous Drugs: An X-ray Photoelectron Spectroscopy Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Surfactants and their role in Pharmaceutical Product Development: An Overview | Semantic Scholar [semanticscholar.org]

- 25. scispace.com [scispace.com]

Aggregation Behavior of Octaethylene Glycol Monodecyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the aggregation number and micelle size of octaethylene glycol monodecyl ether (C10E8), a nonionic surfactant of significant interest in pharmaceutical and research applications. Due to the limited availability of specific experimental data for C10E8 in publicly accessible literature, this guide also includes data for its close structural analog, octaethylene glycol monododecyl ether (C12E8), to provide a comparative reference. The guide details the experimental protocols for key characterization techniques and presents logical workflows for these methodologies.

Quantitative Data on Micellar Properties

| Surfactant | Aggregation Number (Nagg) | Comments | Source |

| Octaethylene Glycol Monododecyl Ether (C12E8) | 123 | General product specification. | [1] |

| Octaethylene Glycol Monododecyl Ether (C12E8) | 90-120 | Determined in a 0.01 M TES buffer at pH 7.5, containing 0.05 M NaCl and 0.1 mM CaCl2. | [2][3] |

Note: The aggregation number can be influenced by factors such as temperature, concentration, and the presence of additives.

Experimental Protocols for Micelle Characterization

Accurate determination of micelle aggregation number and size is crucial for understanding and optimizing surfactant behavior. The following sections detail the methodologies for commonly employed experimental techniques.

Determination of Aggregation Number via Fluorescence Quenching

Fluorescence quenching is a powerful technique to determine the aggregation number of micelles. It relies on the quenching of a fluorescent probe molecule solubilized within the micelle by a quencher molecule also present in the micellar environment.

1. Steady-State Fluorescence Quenching:

This method involves measuring the decrease in the steady-state fluorescence intensity of a probe in the presence of increasing concentrations of a quencher.

-

Materials:

-

Fluorophore (e.g., Pyrene)

-

Quencher (e.g., Cetylpyridinium Chloride)

-

Surfactant solution of known concentration above its Critical Micelle Concentration (CMC)

-

Spectrofluorometer

-

-

Procedure:

-

Prepare a stock solution of the fluorophore and the quencher in a suitable solvent.

-

Prepare a series of solutions containing a fixed concentration of the surfactant and the fluorophore, and varying concentrations of the quencher.

-

Measure the fluorescence intensity of each solution at the emission maximum of the fluorophore.

-

The aggregation number (Nagg) can be calculated using the following equation, assuming a Poisson distribution of the quencher among the micelles:

I = I0exp(-[Q]mic / [M])

where I is the fluorescence intensity in the presence of the quencher, I0 is the fluorescence intensity in the absence of the quencher, [Q]mic is the concentration of the quencher in the micelles, and [M] is the concentration of micelles. The micelle concentration can be determined from the total surfactant concentration and its CMC.

-

2. Time-Resolved Fluorescence Quenching:

This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light. It provides more detailed information about the quenching process and can be more accurate than steady-state methods.

-

Materials:

-

Fluorophore (e.g., Pyrene)

-

Quencher (e.g., Cetylpyridinium Chloride)

-

Surfactant solution

-

Time-correlated single-photon counting (TCSPC) spectrometer

-

-

Procedure:

-

Prepare samples as described for the steady-state method.

-

Measure the fluorescence decay profiles of the fluorophore in the absence and presence of the quencher.

-

The decay data is fitted to a model that describes the quenching kinetics within the micelles. The aggregation number is then extracted from the fitting parameters.

-

Determination of Micelle Size via Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution. It measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles.

-

Materials:

-

Surfactant solution above the CMC

-

DLS instrument with a laser source and a detector

-

-

Procedure:

-

Filter the surfactant solution through a sub-micron filter to remove dust and other large particles.

-

Place the sample in a clean cuvette and insert it into the DLS instrument.

-

The instrument measures the time-dependent fluctuations in the scattered light intensity.

-

The autocorrelation function of the intensity fluctuations is calculated and analyzed to determine the diffusion coefficient of the micelles.

-

The hydrodynamic radius (Rh) of the micelles is then calculated using the Stokes-Einstein equation:

D = kBT / (6πηRh)

where D is the diffusion coefficient, kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

-

Micelle Characterization using Small-Angle Scattering Techniques

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques that provide detailed information about the size, shape, and internal structure of micelles.

-

Principle: Both techniques involve scattering a beam of X-rays or neutrons from the sample and measuring the scattering intensity at very small angles. The scattering pattern is related to the Fourier transform of the electron density (for SAXS) or scattering length density (for SANS) distribution within the sample.

-

Instrumentation:

-

SAXS or SANS instrument with a highly collimated X-ray or neutron beam and a 2D detector.

-

-

Procedure:

-

Prepare a surfactant solution of known concentration.

-

Place the sample in a suitable sample holder (e.g., a quartz capillary for SAXS).

-

The sample is exposed to the X-ray or neutron beam, and the scattered radiation is collected on the detector.

-

The 2D scattering pattern is radially averaged to obtain a 1D scattering profile (intensity vs. scattering vector, q).

-

The scattering data is then analyzed by fitting it to a model that describes the shape and size of the micelles (e.g., spherical, ellipsoidal, or cylindrical models). This analysis yields parameters such as the radius of gyration, the dimensions of the micelle core and corona, and the aggregation number.[4][5][6]

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

Synthesis and Purification of Research-Grade Octaethylene Glycol Monodecyl Ether (C10E8): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of research-grade octaethylene glycol monodecyl ether (C10E8), a non-ionic detergent crucial for the solubilization and stabilization of membrane proteins in biochemical and pharmaceutical research.

Introduction

This compound (C10E8) is a non-ionic surfactant widely employed in the study of membrane proteins. Its amphipathic nature, with a hydrophilic octaethylene glycol headgroup and a hydrophobic decyl tail, allows it to disrupt lipid bilayers and form micelles around membrane proteins, thereby extracting them from their native environment while preserving their structure and function. The purity of C10E8 is paramount for reproducible and reliable experimental outcomes, as impurities can interfere with protein stability and activity. This document details a robust laboratory-scale synthesis and purification protocol to obtain high-purity C10E8 suitable for demanding research applications.

Synthesis of this compound

The Williamson ether synthesis is a reliable and versatile method for the preparation of C10E8.[1][2][3] This SN2 reaction involves the coupling of an alkoxide with an alkyl halide. For the synthesis of C10E8, two primary routes are feasible: the reaction of sodium decoxide with a tosylated or halogenated octaethylene glycol, or the more common approach detailed here, the reaction of the sodium salt of octaethylene glycol with 1-bromodecane.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

Octaethylene glycol (OEG)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1-Bromodecane

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with octaethylene glycol (1.0 eq).

-

Solvent Addition: Anhydrous DMF is added to dissolve the octaethylene glycol under a nitrogen atmosphere.

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 eq) is carefully added portion-wise. The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

-

Alkyl Halide Addition: The reaction mixture is cooled again to 0 °C. 1-Bromodecane (1.05 eq) is dissolved in a small amount of anhydrous DMF and added dropwise via the dropping funnel over 30 minutes.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C overnight with vigorous stirring.

-

Quenching: After cooling to room temperature, the reaction is cautiously quenched by the slow addition of water to destroy any unreacted sodium hydride.

-

Workup: The mixture is transferred to a separatory funnel and diluted with diethyl ether and water. The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude C10E8 as a viscous oil or waxy solid.

Purification of Research-Grade C10E8

Purification is a critical step to remove unreacted starting materials, byproducts such as didecyl ether and di-OEG ether, and residual solvent. Column chromatography is an effective method for obtaining research-grade C10E8.[4][5]

Experimental Protocol: Column Chromatography

Materials:

-

Silica (B1680970) gel (60 Å, 230-400 mesh)

-

Crude C10E8

-

Ethyl acetate (B1210297)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Potassium permanganate (B83412) stain

Procedure:

-

Slurry Preparation: A slurry of silica gel in hexane is prepared and packed into a glass chromatography column.

-

Sample Loading: The crude C10E8 is dissolved in a minimal amount of the initial eluent and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is carefully loaded onto the top of the column.

-

Elution: The column is eluted with a gradient of increasing polarity. A typical gradient starts with hexane/ethyl acetate and gradually increases the proportion of ethyl acetate, followed by the introduction of a small percentage of methanol in the later stages.

-

Fraction Collection: Fractions are collected and analyzed by TLC. The spots can be visualized using a potassium permanganate stain.

-

Product Isolation: Fractions containing the pure C10E8 (identified by its Rf value) are combined, and the solvent is removed under reduced pressure to yield the purified product.

Characterization and Quality Control

The purity and identity of the synthesized C10E8 should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final product. A single, sharp peak is indicative of high purity.

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of water and acetonitrile.

-

Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of C10E8.

-

¹H NMR: Expected signals include those for the terminal methyl group of the decyl chain, the methylene (B1212753) groups of the decyl chain, the methylene groups of the ethylene (B1197577) glycol units, and the terminal hydroxyl group.

-

¹³C NMR: The spectrum should show distinct signals for each carbon atom in the decyl chain and the repeating ethylene glycol units.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis and purification of C10E8.

| Parameter | Expected Value | Analytical Method |

| Synthesis Yield (Crude) | 70-85% | Gravimetric |

| Purification Yield | 50-70% (from crude) | Gravimetric |

| Final Purity | >98% | HPLC |

| Molecular Weight | 482.68 g/mol | Mass Spectrometry |

| ¹H NMR (CDCl₃, δ) | ~0.88 (t, 3H), 1.26 (m, 14H), 1.57 (p, 2H), 3.45 (t, 2H), 3.5-3.7 (m, 32H) | NMR Spectroscopy |

| ¹³C NMR (CDCl₃, δ) | ~14.1, 22.7, 26.1, 29.3, 29.6, 31.9, 61.7, 70.3, 70.6, 71.5, 72.6 | NMR Spectroscopy |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis and purification of C10E8.

Mechanism of Membrane Protein Solubilization

Caption: Conceptual diagram of C10E8-mediated membrane protein solubilization.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Phase diagram and behavior of C12E8 in aqueous solutions.

An In-depth Technical Guide to the Phase Diagram and Behavior of Octaethylene Glycol Monododecyl Ether (C12E8) in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of Octaethylene Glycol Monododecyl Ether (C12E8), a non-ionic surfactant, in aqueous solutions. C12E8 is widely utilized in various scientific and industrial applications, including membrane protein extraction, drug delivery systems, and as a solubilizing agent, owing to its self-assembly into micelles.[1] A thorough understanding of its phase diagram is critical for optimizing formulations and experimental conditions.

Phase Behavior of C12E8

The behavior of C12E8 in water is characterized by the formation of micelles, which are aggregates of surfactant molecules, above a specific concentration known as the Critical Micelle Concentration (CMC).[2] Below the CMC, C12E8 molecules exist predominantly as monomers. As the concentration increases above the CMC, these monomers self-assemble into micelles with a hydrophobic core and a hydrophilic shell.[3]

A key characteristic of non-ionic surfactants like C12E8 is the phenomenon of a "cloud point".[4] This is the temperature above which the surfactant solution becomes cloudy due to phase separation, a consequence of the decreased solubility of the surfactant at higher temperatures.[5] At elevated concentrations, C12E8 can form various liquid crystalline phases, such as hexagonal, cubic, and lamellar structures.[6]

Caption: Conceptual phase diagram of C12E8 in water.

Quantitative Data

The following tables summarize key quantitative data for C12E8 in aqueous solutions.

Table 1: Critical Micelle Concentration (CMC) of C12E8

| Temperature (°C) | CMC (mM) | Method |

| 25 | ~0.06 - 0.09 | Surface Tensiometry |

| 50 | Minimum CMC observed | Light Scattering |

Note: The CMC of non-ionic surfactants like C12E8 typically shows a U-shaped dependence on temperature, with a minimum value around 50°C.[7][8]

Table 2: Cloud Point of C12E8

| Concentration (% w/w) | Cloud Point (°C) |

| 1 | ~76 |

| 2 | ~78 |

Note: The cloud point is dependent on concentration and the presence of additives.[9][10]

Table 3: Micellar Properties of C12E8

| Property | Value | Method |

| Aggregation Number (Nagg) | ~39 | Molecular Dynamics |

| Hydrodynamic Radius (Rh) | ~4.0 nm | Molecular Dynamics |

Note: The aggregation number and hydrodynamic radius can be influenced by temperature and concentration.[11]

Experimental Protocols

Detailed methodologies for characterizing the phase behavior of C12E8 are provided below.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method directly measures the surface tension of a solution, which changes with surfactant concentration.[12]

-

Preparation of Solutions:

-

Prepare a concentrated stock solution of C12E8 in high-purity water.

-

Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.[13]

-

-

Instrumentation and Measurement:

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the C12E8 concentration.

-

The plot will show a sharp break; the concentration at this inflection point is the CMC.[16] This point represents where the surface becomes saturated with monomers and micelles begin to form in the bulk solution.[12]

-

Determination of Micelle Size by Dynamic Light Scattering (DLS)

DLS measures the fluctuations in scattered light intensity due to the Brownian motion of micelles to determine their hydrodynamic diameter.[3]

-

Sample Preparation:

-

Instrumentation and Measurement:

-

Turn on the DLS instrument and allow the laser to warm up (typically 15-30 minutes).[18]

-

Place the cuvette in the sample holder and allow it to equilibrate to the desired temperature.[17]

-

Input the correct solvent viscosity and refractive index for the measurement temperature into the software.[18]

-

Perform multiple measurements for each sample to ensure reproducibility.[17]

-

-

Data Analysis:

-

The instrument's software calculates the autocorrelation function from the intensity fluctuations.

-

Algorithms are then used to determine the hydrodynamic diameter (Z-average size) and the polydispersity index (PDI).[17]

-

Characterization of Liquid Crystalline Phases by Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for identifying the structure of self-assembled systems, such as the liquid crystalline phases of surfactants.[19]

-

Sample Preparation: Prepare a series of C12E8 solutions at high concentrations (typically >20% w/w) in sealed capillaries.

-

Instrumentation and Measurement: The sample is exposed to a collimated beam of X-rays, and the scattered X-rays are collected by a detector.

-

Data Analysis: The resulting scattering pattern is a function of the scattering angle. The positions and ratios of the observed Bragg peaks in the scattering profile are characteristic of the specific liquid crystalline phase (e.g., hexagonal, cubic, lamellar).[20][21]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the physicochemical characterization of C12E8 in an aqueous solution.

Caption: Experimental workflow for C12E8 characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Cloud point - Wikipedia [en.wikipedia.org]

- 5. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. researchgate.net [researchgate.net]

- 10. jrhessco.com [jrhessco.com]

- 11. researchgate.net [researchgate.net]

- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 15. scribd.com [scribd.com]

- 16. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Use of dynamic light scattering and small-angle X-ray scattering to characterize new surfactants in solution conditions for membrane-protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Small-Angle X-ray Scattering (SAXS) Used for the Identification of Nicomorphine Polymorphic Changes at the Early Stage to Avoid Varied Stability and Possible Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Octaethylene Glycol Monodecyl Ether (C10E8) in Solubilizing Membranes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octaethylene glycol monodecyl ether (C10E8) is a non-ionic detergent widely employed in the solubilization of biological membranes for the extraction and purification of membrane proteins. Its efficacy stems from its amphipathic nature, possessing a hydrophilic octaethylene glycol headgroup and a hydrophobic decyl tail. This dual characteristic allows C10E8 to partition into the lipid bilayer, disrupt its structure, and ultimately form mixed micelles containing lipids and proteins. This guide provides a comprehensive overview of the mechanism of action of C10E8, detailing its physicochemical properties, the widely accepted three-stage model of membrane solubilization, and detailed protocols for key experimental techniques used to study these interactions.

Physicochemical Properties of this compound (C10E8)

The behavior of C10E8 as a membrane-solubilizing agent is dictated by its fundamental physicochemical properties. Key among these are the critical micelle concentration (CMC) and the aggregation number, which are influenced by environmental factors such as temperature.

Quantitative Data Summary

The following tables summarize the critical micelle concentration and aggregation number of C10E8 at various temperatures. For comparative purposes, data for the closely related analogue, Octaethylene glycol monododecyl ether (C12E8), is also included where available.

| Table 1: Critical Micelle Concentration (CMC) of C10E8 | |

| Temperature (°C) | CMC (mM) |

| 15 | ~0.51[1] |

| 25 | ~0.95[1] |

| 40 | ~0.38[1] |

| 50 | ~0.27[1] |

| 55 | Minimum CMC observed[1] |

| 60 | CMC starts to increase[1] |

| Table 2: Aggregation Number of C10E8 Micelles | |

| Temperature (°C) | Aggregation Number |

| 15 | Increases with concentration[1] |

| 25 | Increases with concentration[1] |

| 40 | Increases with concentration[1] |

| 50 | Increases with concentration[1] |

Note: The aggregation number of C10E8 micelles has been shown to increase with both temperature and concentration.[1]

| Table 3: Physicochemical Properties of C12E8 (for comparison) | |

| Property | Value |

| CMC | 0.08 mM (at 25°C)[2][3] |

| Aggregation Number | 123[4] |

The Three-Stage Mechanism of Membrane Solubilization

The solubilization of a lipid bilayer by a non-ionic detergent like C10E8 is a dynamic process that is generally understood to occur in three distinct stages, primarily dependent on the detergent-to-lipid ratio.[5]

Caption: The three-stage model of membrane solubilization by detergents.

-

Stage I: Partitioning and Saturation: At low concentrations, below its CMC, C10E8 monomers partition into the lipid bilayer.[5] This insertion perturbs the membrane structure without causing its complete disruption. As the concentration of C10E8 increases, the bilayer becomes progressively saturated with detergent molecules.

-

Stage II: Coexistence of Bilayer and Mixed Micelles: As the concentration of C10E8 approaches and surpasses its CMC, the detergent-saturated lipid bilayer begins to break apart. This leads to the formation of mixed micelles, which are aggregates containing both lipid and detergent molecules.[5] In this stage, remnants of the lamellar bilayer coexist in equilibrium with these newly formed mixed micelles.

-

Stage III: Complete Solubilization: With a further increase in the C10E8 concentration, the remaining fragments of the lipid bilayer are completely solubilized into mixed micelles.[5] The final result is a clear, homogeneous solution of mixed lipid-detergent micelles, which may also contain solubilized membrane proteins. The detergent-to-protein ratio is a critical factor in this stage, with higher ratios leading to the progressive delipidation of protein-lipid-detergent complexes to form protein-detergent and lipid-detergent micelles.[5]

Experimental Protocols for Studying Membrane Solubilization

Several biophysical techniques are instrumental in elucidating the mechanism of membrane solubilization by detergents. The following sections provide detailed methodologies for three key experimental approaches.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for monitoring the transition from lipid vesicles to mixed micelles.

Objective: To determine the size changes of lipid vesicles upon the addition of C10E8 and to identify the concentration at which complete solubilization occurs.

Methodology:

-

Liposome (B1194612) Preparation:

-

Prepare a lipid film by dissolving the desired lipids (e.g., a mixture of phospholipids (B1166683) mimicking a biological membrane) in an organic solvent (e.g., chloroform/methanol).

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with a buffered aqueous solution (e.g., 25 mM HEPES, pH 7.5) to form multilamellar vesicles (MLVs).[6]

-

Subject the MLV suspension to several freeze-thaw cycles to promote the formation of unilamellar vesicles.[6]

-

Extrude the suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) multiple times to obtain a population of large unilamellar vesicles (LUVs) with a relatively uniform size distribution.[6]

-

-

DLS Sample Preparation:

-

Filter all solutions (buffer, C10E8 stock solution, and liposome suspension) through a 0.22 µm syringe filter to remove dust and large aggregates.

-

Prepare a series of samples with a constant lipid concentration and varying concentrations of C10E8, spanning a range below and above the expected CMC.

-

Incubate the samples for a sufficient time to allow for equilibration.

-

-

DLS Measurement:

-

Use a DLS instrument to measure the hydrodynamic radius (Rh) of the particles in each sample.

-

Set the acquisition parameters, such as temperature and scattering angle, and ensure they are consistent across all measurements.

-

Acquire multiple measurements for each sample to ensure reproducibility.

-

-

Data Analysis:

-

Analyze the correlation functions to obtain the size distribution of the particles in each sample.

-

Plot the average hydrodynamic radius as a function of the C10E8 concentration.

-

The transition from large vesicles to smaller mixed micelles will be observed as a significant decrease in the measured particle size. The concentration at which this transition is complete indicates the point of full solubilization.

-

Caption: Workflow for Dynamic Light Scattering (DLS) analysis.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters for the interaction of C10E8 with lipid membranes.

Objective: To determine the binding affinity, enthalpy, and stoichiometry of C10E8 partitioning into lipid vesicles and the subsequent solubilization process.

Methodology:

-

Sample Preparation:

-

Prepare LUVs as described in the DLS protocol.

-

Prepare a stock solution of C10E8 in the same buffer used for the liposomes.

-

Degas both the liposome suspension and the C10E8 solution immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell.

-

-

ITC Experiment:

-

Fill the sample cell of the ITC instrument with the liposome suspension at a known concentration.

-

Fill the injection syringe with the C10E8 solution at a concentration significantly higher than that in the cell.

-

Set the experimental parameters, including temperature, stirring speed, and injection volume.

-

Perform a series of injections of the C10E8 solution into the liposome suspension, allowing the system to reach equilibrium between each injection.

-

As a control, perform a separate titration of C10E8 into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the heat change per injection.

-

Subtract the heat of dilution from the heat of binding for each injection.

-

Plot the corrected heat change per mole of injectant against the molar ratio of C10E8 to lipid.

-

Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site or multi-site binding model) to determine the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).

-

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level information about the structure and dynamics of molecules, making it a powerful tool to study the interactions between C10E8 and lipids within mixed micelles.

Objective: To characterize the composition and dynamics of C10E8-lipid mixed micelles.

Methodology:

-

Sample Preparation:

-

Prepare isotopically labeled lipids (e.g., with ¹³C or ¹⁵N) if detailed structural information is required.

-

Prepare mixed micelles by co-solubilizing the lipids and C10E8 in a suitable buffer (e.g., phosphate (B84403) buffer in D₂O for proton NMR). The detergent-to-lipid ratio should be in the range that ensures complete solubilization (Stage III).

-

Remove any insoluble material by centrifugation.

-

Concentrate the mixed micelle solution to the desired concentration for NMR analysis.

-

-

NMR Spectroscopy:

-

Acquire one-dimensional (¹H or ³¹P) and two-dimensional (e.g., HSQC, NOESY) NMR spectra of the mixed micelle sample.

-

The choice of NMR experiments will depend on the specific information sought (e.g., composition, lipid-detergent proximity, dynamics).

-

-

Data Analysis:

-

Analyze the chemical shifts and line widths of the lipid and detergent signals to assess the environment and dynamics of the molecules within the micelle.

-

Use NOESY spectra to identify through-space proximities between lipid and C10E8 protons, providing information on their relative arrangement in the mixed micelle.

-

Quantitative analysis of the NMR signals can be used to determine the molar ratio of lipid to detergent in the mixed micelles.

-

Caption: Workflow for Nuclear Magnetic Resonance (NMR) analysis.

Conclusion

This compound is a versatile and effective non-ionic detergent for the solubilization of biological membranes. A thorough understanding of its physicochemical properties and the three-stage mechanism of action is crucial for its optimal use in the extraction and stabilization of membrane proteins. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the interactions between C10E8 and lipid bilayers, enabling the rational design of solubilization strategies for a wide range of membrane protein targets. The combination of these experimental approaches allows for a comprehensive characterization of the solubilization process, from the macroscopic changes in vesicle size to the atomic-level details of mixed micelle structure.

References

- 1. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR Spectroscopic Studies of Ion Channels in Lipid Bilayers: Sample Preparation Strategies Exemplified by the Voltage Dependent Anion Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Octaethylene_glycol_monododecyl_ether [chemeurope.com]

- 4. 八甘醇单十二烷基醚 ≥98% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Membrane Protein Solubilization [sigmaaldrich.com]

- 6. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]

Navigating Polarity: A Technical Guide to the Hydrophilic-Lipophilic Balance of C12E8

For Researchers, Scientists, and Drug Development Professionals

Octaethylene glycol monododecyl ether, commonly known as C12E8, is a nonionic surfactant of significant interest across various scientific disciplines, particularly in the realm of biochemistry and pharmaceutical sciences. Its utility in solubilizing membrane proteins for structural and functional studies makes a thorough understanding of its physicochemical properties paramount. Central to its application is the concept of the hydrophilic-lipophilic balance (HLB), a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic or lipophilic. This guide provides a detailed exploration of the HLB of C12E8, encompassing its theoretical calculation, experimental determination, and practical implications in drug development workflows.

Understanding the Hydrophilic-Lipophilic Balance (HLB)

The HLB scale, first proposed by Griffin, provides a numerical value to characterize the polarity of a surfactant.[1][2] This value is instrumental in predicting a surfactant's behavior and suitability for specific applications such as emulsification, detergency, and solubilization.[1][3] The scale for non-ionic surfactants typically ranges from 0 to 20, where a lower HLB value indicates a more lipophilic (oil-soluble) character, and a higher value signifies a more hydrophilic (water-soluble) nature.[4]

Physicochemical Properties of C12E8

A foundational understanding of the molecular composition of C12E8 is essential for calculating its HLB. The molecule consists of a lipophilic dodecyl (C12) tail and a hydrophilic octaethylene glycol (E8) head.

| Property | Value | Source |

| Molecular Formula | C28H58O9 | [5] |

| Total Molecular Weight (M) | 538.75 g/mol | [5] |

| Lipophilic Portion (Dodecanol) | C12H26O | [6][7] |

| Molecular Weight of Lipophilic Portion (Ml) | 186.33 g/mol | [6][8] |

| Hydrophilic Portion (Octaethylene glycol) | C16H34O9 | [1][9] |

| Molecular Weight of Hydrophilic Portion (Mh) | 370.44 g/mol | [9][10][11] |

| Experimentally Determined HLB | 13.1 |

Theoretical Calculation of C12E8's HLB

The HLB of a non-ionic surfactant like C12E8 can be estimated using several theoretical methods, with Griffin's and Davies' methods being the most prominent.

Griffin's Method

Griffin's method is based on the weight percentage of the hydrophilic portion of the surfactant molecule.[4][12] The formula is as follows:

HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion.[4]

-

M is the total molecular mass of the molecule.[4]

For C12E8: HLB = 20 * (370.44 g/mol / 538.75 g/mol ) HLB ≈ 13.75

Davies' Method

Davies' method calculates the HLB based on group numbers assigned to different structural components of the surfactant.[13][14] The formula is:

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

The primary groups in C12E8 are the ether linkages (-O-) and the hydroxyl group (-OH) in the hydrophilic head, and the methylene (B1212753) groups (-CH2-) and the terminal methyl group (-CH3) in the lipophilic tail.

| Group | Type | Group Number | Number in C12E8 | Total Contribution |

| -OH (hydroxyl) | Hydrophilic | 1.9 | 1 | 1.9 |

| -O- (ether) | Hydrophilic | 1.3 | 8 | 10.4 |

| -CH2- (methylene) | Lipophilic | 0.475 | 11 | 5.225 |

| -CH3 (methyl) | Lipophilic | 0.475 | 1 | 0.475 |

Calculation: HLB = 7 + (1.9 + 10.4) - (5.225 + 0.475) HLB = 7 + 12.3 - 5.7 HLB = 13.6

Comparison of HLB Values

| Method | Calculated/Determined HLB |

| Griffin's Method | 13.75 |

| Davies' Method | 13.6 |

| Experimental Value | 13.1 |

The calculated HLB values from both Griffin's and Davies' methods show good agreement with the experimentally determined value of 13.1, validating the theoretical approaches for estimating the HLB of C12E8. This HLB value places C12E8 in the category of oil-in-water (O/W) emulsifiers and detergents.[15]

Experimental Determination of HLB: The Emulsion Stability Method

A widely used experimental approach to determine the required HLB of an oil phase, or to characterize an unknown surfactant, is the emulsion stability method.[16][17] This method involves preparing a series of emulsions with varying HLB values and identifying the formulation that exhibits the highest stability.

Detailed Experimental Protocol

Objective: To determine the HLB of an unknown surfactant (in this case, C12E8) by finding the optimal blend with a known surfactant that creates the most stable emulsion with a reference oil.

Materials:

-

C12E8 (surfactant of unknown HLB for the purpose of this protocol)

-

A set of standard non-ionic surfactants with known HLB values (e.g., Span 80 with HLB 4.3 and Tween 80 with HLB 15.0)

-

A reference oil (e.g., mineral oil, which has a required HLB of approximately 10 for an O/W emulsion)

-

Distilled or deionized water

-

Graduated cylinders or test tubes

-

Homogenizer or high-speed stirrer

-

Water bath

Procedure:

-

Preparation of Surfactant Blends: Prepare a series of surfactant blends with varying HLB values by mixing a low-HLB surfactant (e.g., Span 80) and a high-HLB surfactant (e.g., Tween 80) in different proportions. The HLB of the blend is calculated as the weighted average of the individual surfactant HLBs.[18]

-

Emulsion Formulation: For each surfactant blend, prepare an oil-in-water emulsion. A typical formulation would consist of 5% w/w surfactant blend, 45% w/w oil phase, and 50% w/w aqueous phase.

-

Homogenization: Heat the oil and water phases separately to 70-75°C.[12] Add the surfactant blend to the oil phase and stir until dissolved. Slowly add the heated water phase to the oil phase while homogenizing at a high speed for a set period (e.g., 5-10 minutes).

-

Stability Assessment: Transfer the prepared emulsions to graduated cylinders or test tubes and allow them to stand at room temperature. Observe the emulsions at regular intervals (e.g., 1 hour, 24 hours, 1 week) for signs of instability, such as creaming, coalescence, or phase separation.

-

Determination of Optimal HLB: The emulsion that shows the least amount of separation over time corresponds to the optimal HLB for the oil phase. The HLB of the surfactant blend used in this most stable emulsion is considered the required HLB of the oil.

To determine the HLB of C12E8, it would be blended with a known surfactant to emulsify an oil with a known required HLB. The blend that produces the most stable emulsion allows for the calculation of the unknown HLB of C12E8.

Application of C12E8's HLB in Drug Development: Membrane Protein Solubilization for Cryo-EM

A critical application of C12E8 in drug development is the solubilization and stabilization of membrane proteins for structural analysis by cryo-electron microscopy (cryo-EM).[3][19] Membrane proteins are crucial drug targets, and understanding their three-dimensional structure is essential for structure-based drug design.[20][21][22]

The HLB of C12E8 is a key factor in its effectiveness in this process. A suitable HLB ensures that the surfactant can disrupt the lipid bilayer of the cell membrane to extract the protein while also forming a stable micellar environment around the protein's hydrophobic domains, thereby preventing aggregation and maintaining its native conformation.[20]

Below is a diagram illustrating the experimental workflow for preparing a membrane protein sample for cryo-EM analysis using C12E8.

References

- 1. Octaethylene glycol | 5117-19-1 [chemicalbook.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. researchgate.net [researchgate.net]

- 4. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. larodan.com [larodan.com]

- 7. Dodecyl alcohol(112-53-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. Octaethylene glycol | C16H34O9 | CID 78798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. scbt.com [scbt.com]

- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 13. youtube.com [youtube.com]

- 14. Application of HLB value in emulsion paint formulation design_ Nantong Convey Chemical Technology Co., Ltd_Emulsifier_Polyethylene glycol_Polypropylene glycol_Penetrant [en.convey-chemical.com]

- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 16. How to determine the HLB value of a primary emulsifier? - Blog [novaoildrilling.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. crelux.com [crelux.com]

- 20. caymanchem.com [caymanchem.com]

- 21. Membrane Protein Production in E. coli for Applications in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Membrane protein production and formulation for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Octaethylene Glycol Monodecyl Ether (C12E8) in Unraveling Protein-Lipid Interactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance between proteins and lipids at the cell membrane interface governs a vast array of cellular processes, from signal transduction to molecular transport. Understanding these interactions at a molecular level is paramount for deciphering fundamental biological mechanisms and for the rational design of novel therapeutics. Integral membrane proteins, key players in these interactions, are notoriously challenging to study due to their hydrophobic nature. Their extraction and stabilization from the native lipid bilayer require the use of detergents that can mimic the membrane environment. Among the arsenal (B13267) of available detergents, octaethylene glycol monodecyl ether (C12E8) has emerged as a powerful and versatile tool. This non-ionic detergent offers a gentle yet effective means to solubilize and stabilize membrane proteins, facilitating their functional and structural characterization.

This technical guide provides a comprehensive overview of the role of C12E8 in the study of protein-lipid interactions. It is designed to equip researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this detergent in their experimental workflows. We will delve into the physicochemical properties of C12E8, present detailed experimental protocols for its application, and illustrate its utility in elucidating complex biological pathways and its emerging role in drug discovery.

Physicochemical Properties of this compound (C12E8)

The efficacy of a detergent in membrane protein research is largely dictated by its physicochemical properties. C12E8, a polyoxyethylene glycol ether, possesses a well-balanced combination of a hydrophobic dodecyl (C12) tail and a hydrophilic headgroup composed of eight ethylene (B1197577) glycol units. This structure confers properties that are highly favorable for maintaining the native conformation and function of many membrane proteins.

| Property | Value | Unit | References |

| Chemical Formula | C₂₈H₅₈O₉ | [1][2] | |

| Molecular Weight | 538.75 | g/mol | [1][2] |

| Critical Micelle Concentration (CMC) | 0.09 - 0.11 | mM | [3][4] |

| Aggregation Number | ~90 - 123 | molecules/micelle | [3][4] |

| Micelle Molecular Weight | ~48 - 66 | kDa | [3] |

| Appearance | White solid | [1] | |

| Type | Non-ionic | [1][5] |

Table 1: Physicochemical Properties of this compound (C12E8). This table summarizes key quantitative data for C12E8, which are crucial for designing experiments such as membrane protein solubilization and reconstitution.

Core Experimental Protocols

The successful application of C12E8 in studying protein-lipid interactions hinges on the meticulous execution of experimental protocols. This section provides detailed methodologies for three fundamental techniques: membrane protein solubilization, reconstitution into proteoliposomes, and a biophysical assay to quantify protein-lipid binding.

Membrane Protein Solubilization using C12E8

Objective: To extract a target membrane protein from its native membrane environment while preserving its structural integrity and function.

Materials:

-

Cell paste or membrane fraction containing the target protein

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors)

-

C12E8 stock solution (e.g., 10% w/v in water)

-

Ultracentrifuge

Protocol:

-

Membrane Preparation: Start with a pellet of cells or a prepared membrane fraction. Resuspend the pellet in ice-cold Lysis Buffer.

-

Detergent Addition: While gently stirring on ice, add the 10% C12E8 stock solution to the membrane suspension to achieve a final concentration typically in the range of 1-2% (w/v). The optimal concentration should be determined empirically for each protein. A common starting point is a detergent-to-protein ratio of 10:1 (w/w).[6]

-

Solubilization: Continue to stir the mixture gently on ice for 1-2 hours to allow for complete solubilization of the membrane.

-

Clarification: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any insoluble material and aggregated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane protein in C12E8 micelles. This preparation is now ready for subsequent purification steps.

Caption: Workflow for membrane protein solubilization using C12E8.

Reconstitution of Membrane Proteins into Proteoliposomes

Objective: To re-insert a purified membrane protein into a lipid bilayer, creating an artificial membrane system (proteoliposome) for functional studies.

Materials:

-

Purified membrane protein in C12E8-containing buffer

-

Lipids (e.g., a mixture of phosphatidylcholine and other lipids relevant to the protein's native environment) dissolved in chloroform (B151607)

-

Reconstitution Buffer (e.g., 20 mM HEPES pH 7.4, 100 mM KCl)

-

Bio-Beads SM-2 or dialysis cassettes for detergent removal

Protocol:

-

Lipid Film Preparation: In a glass tube, create a thin film of the desired lipid mixture by evaporating the chloroform under a stream of nitrogen gas, followed by further drying under vacuum for at least 2 hours.

-

Hydration of Lipid Film: Hydrate the lipid film with Reconstitution Buffer to a final lipid concentration of 10-20 mg/mL. Vortex vigorously to form multilamellar vesicles (MLVs).

-

Liposome (B1194612) Preparation: To create small unilamellar vesicles (SUVs), sonicate the MLV suspension on ice or extrude it through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

-

Detergent-Mediated Liposome Solubilization: Add C12E8 to the SUV suspension to a concentration that just begins to cause liposome solubilization. This can be monitored by a decrease in light scattering at 540 nm.

-

Protein Incorporation: Add the purified, C12E8-solubilized membrane protein to the detergent-destabilized liposomes. The lipid-to-protein ratio should be optimized for the specific protein and assay (e.g., 100:1 to 1000:1 w/w). Incubate the mixture for 30 minutes at room temperature with gentle agitation.[7]

-

Detergent Removal: Remove the C12E8 to allow the formation of proteoliposomes. This is typically achieved by adding Bio-Beads and incubating for several hours at 4°C, or by dialysis against a large volume of detergent-free Reconstitution Buffer for 48-72 hours with several buffer changes.[2][7]

-

Proteoliposome Collection: After detergent removal, the resulting proteoliposome suspension can be collected and used for functional assays.

Caption: General workflow for membrane protein reconstitution into liposomes.

Tryptophan Fluorescence Assay for Protein-Lipid Interaction

Objective: To quantify the binding affinity of a protein to lipids by monitoring changes in the intrinsic fluorescence of tryptophan residues upon interaction. This protocol is adapted for a C12E8-solubilized protein interacting with lipid vesicles.

Materials:

-

Purified protein containing at least one tryptophan residue, solubilized in a buffer containing C12E8 above its CMC (e.g., 0.5 mM C12E8).

-

Small unilamellar vesicles (SUVs) of desired lipid composition, prepared as described in the reconstitution protocol.

-

Spectrofluorometer.

Protocol:

-

Instrument Setup: Set the excitation wavelength to 295 nm to selectively excite tryptophan residues and the emission wavelength to scan from 310 to 400 nm.[3][5]

-

Protein Sample Preparation: Prepare a solution of the C12E8-solubilized protein in a quartz cuvette at a concentration that gives a stable and measurable fluorescence signal (typically in the low micromolar range).

-

Titration with Lipid Vesicles: Sequentially add small aliquots of the SUV suspension to the protein solution. After each addition, gently mix and allow the system to equilibrate for a few minutes before recording the fluorescence emission spectrum.

-

Data Acquisition: Record the fluorescence spectrum after each addition of lipids. A blue shift in the emission maximum and/or a change in fluorescence intensity is indicative of the tryptophan residue moving into a more hydrophobic environment upon lipid binding.[3][5]

-

Data Analysis: Plot the change in fluorescence intensity or the shift in emission maximum as a function of the lipid concentration. Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), which is a measure of the binding affinity.

Elucidating Signaling Pathways: The Case of G-Protein Coupled Receptors (GPCRs)

C12E8 is instrumental in the study of signaling pathways mediated by membrane receptors, such as G-protein coupled receptors (GPCRs). By solubilizing and purifying GPCRs in a functional state, researchers can investigate their interactions with downstream signaling partners.[8]

A common GPCR signaling cascade involves the activation of a G-protein, leading to the production of second messengers like cyclic AMP (cAMP).[6][9] The workflow to study such a pathway using a C12E8-solubilized receptor would involve several key steps:

Caption: Experimental workflow to study GPCR signaling using a C12E8-solubilized receptor.

In this workflow, C12E8 is crucial for the initial solubilization and purification of the GPCR. The purified receptor is then reconstituted into liposomes to provide a membrane-like environment for functional assays. The ability to study the activation of the G-protein and the subsequent production of cAMP in a controlled, reconstituted system allows for a detailed mechanistic understanding of the signaling cascade.

Role in Drug Development

Membrane proteins, particularly GPCRs and ion channels, represent a major class of drug targets.[10][11] The development of drugs targeting these proteins is often hampered by the difficulty in obtaining functional, purified protein for screening and characterization. C12E8 plays a significant, albeit often early-stage, role in the drug development pipeline.

Target Validation and Assay Development: By enabling the purification of functional membrane proteins, C12E8 allows for the development of robust in vitro assays for high-throughput screening of compound libraries. These assays can be used to identify initial "hits" that modulate the activity of the target protein.

Biophysical Characterization of Drug-Target Interactions: C12E8 is compatible with a range of biophysical techniques, including Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), which can be used to quantify the binding affinity and kinetics of drug candidates to their target membrane protein.

Structural Biology: Obtaining high-resolution structures of drug-target complexes is a cornerstone of modern drug design. C12E8 has been successfully used in the crystallization and cryo-electron microscopy (cryo-EM) of membrane proteins, providing invaluable insights into the molecular basis of drug action.[12][13]

Caption: The role of C12E8 in the early stages of the drug development pipeline for membrane protein targets.

Conclusion

This compound (C12E8) is an indispensable tool for researchers studying the complex world of protein-lipid interactions. Its mild, non-ionic nature and favorable physicochemical properties make it an excellent choice for the solubilization and stabilization of a wide range of membrane proteins. The detailed protocols and workflows presented in this guide provide a practical framework for harnessing the power of C12E8 to dissect molecular mechanisms, elucidate signaling pathways, and accelerate the discovery of new medicines targeting this critical class of proteins. As our understanding of the intricate interplay between proteins and lipids continues to grow, the role of versatile detergents like C12E8 will undoubtedly remain central to future discoveries in this exciting field.

References

- 1. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extraction and analysis of lipid raft proteins with detergent-and non detergent-based method: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. Quantitative Characterization of Protein-Lipid Interactions by Free Energy Simulation Between Binary Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermostabilisation of membrane proteins for structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hands On: Using Tryptophan Fluorescence Spectroscopy to Study Protein Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Solubilization of G protein-coupled receptors: a convenient strategy to explore lipid-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 10. Membrane protein production and formulation for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Applications of Membrane Proteomics in Drug Discovery - Creative Proteomics [creative-proteomics.com]

- 12. memtein.com [memtein.com]

- 13. researchgate.net [researchgate.net]

The Role of C12E8 in In Vitro Biological Research: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of Utilizing Octaethylene Glycol Monododecyl Ether (C12E8) for In Vitro Studies.

Octaethylene glycol monododecyl ether, commonly known as C12E8, is a non-ionic detergent widely employed in biological research, particularly for the solubilization and functional reconstitution of membrane proteins. Its utility stems from its amphipathic nature, possessing a hydrophilic polyoxyethylene head group and a hydrophobic dodecyl tail. This structure allows it to effectively disrupt lipid bilayers and form mixed micelles with membrane proteins and lipids, thereby extracting them from their native environment into an aqueous solution. This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and key considerations for using C12E8 in in vitro biological research.

Core Principles of C12E8 Application